
BW B70C
概要
準備方法
BW B70Cは、N-ヒドロキシウレア誘導体の形成を含む一連の化学反応によって合成されます。合成経路は通常、4-フルオロフェノールと3-ブロモフェニルアセトニトリルを反応させて3-(4-フルオロフェノキシ)フェニルアセトニトリルを形成することから始まります。 この中間体は、加水分解、還元、縮合などの反応を繰り返し行い、最終生成物であるN-[3-[3-(4-フルオロフェノキシ)フェニル]-1-メチル-2-プロペニル]-N-ヒドロキシウレアが得られます . 工業生産方法は、同様の合成経路を採用していますが、大規模生産に最適化され、高い収率と純度が確保されています .
化学反応の分析
BW B70Cは、以下のような様々な化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて対応する酸化物を生成します。
還元: この化合物は還元されて対応する還元誘導体を生成します。
置換: This compoundは、特にフェニル基とフルオロフェノキシ基で置換反応を起こし、様々な置換誘導体を生成することができます.
これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用の様々な求核剤があります . これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。
科学研究への応用
This compoundは、以下のような幅広い科学研究への応用があります。
科学的研究の応用
Chemistry
BW B70C is primarily utilized in chemical studies as a selective inhibitor of 5-LOX. Its role in biochemical reactions is significant, particularly in the context of inflammatory pathways.
Application | Details |
---|---|
Inhibitor Type | Selective inhibitor of arachidonic acid 5-LOX |
Biochemical Role | Disruption of leukotriene biosynthesis |
Biology
In biological research, this compound has been employed to study its effects on leukotriene synthesis and leukocyte migration.
Medicine
The therapeutic potential of this compound is particularly notable in the treatment of asthma and allergic conditions.
Industry
In pharmaceutical development, this compound is being investigated for its potential to create new anti-inflammatory drugs.
Industrial Use | Potential Impact |
---|---|
Drug Development | Targeting inflammatory and allergic conditions with fewer side effects compared to existing treatments . |
Case Study 1: Inhibition of Allergic Responses
A study conducted on guinea pigs demonstrated that this compound significantly inhibited bronchoconstriction and eosinophil accumulation following allergen exposure. The compound was administered at varying dosages (10 mg/kg to 50 mg/kg), showing a dose-dependent response that effectively mitigated the allergic reaction .
Case Study 2: Anti-Cancer Properties
Research published in Cell Reports highlighted this compound's cytotoxic effects on HEK-293 cells, revealing an IC50 value around 42.30 µM. The compound's ability to inhibit cell proliferation positions it as a candidate for further exploration in cancer therapeutics .
Case Study 3: Effects on Eryptosis
This compound has been shown to inhibit eryptosis (programmed cell death of erythrocytes) during energy depletion scenarios. This effect is mediated through its action on intracellular calcium levels and oxidative stress pathways, providing insights into its broader physiological impacts .
作用機序
BW B70Cは、アラキドン酸5-リポキシゲナーゼ酵素を選択的に阻害することで作用を発揮します . この酵素は、アラキドン酸の酸化を触媒して、5-ヒドロペルオキシ-6,8,11,14-エイコサテトラエン酸を生成し、これは迅速にロイコトリエンA4に変換されます . This compoundはこの酵素を阻害することで、炎症と気管支収縮の強力なメディエーターであるロイコトリエンの合成を阻害します . また、気道腔への白血球遊走とアルブミン微小血管漏出を減少させます .
類似化合物の比較
This compoundは、5-リポキシゲナーゼ阻害剤とシクロオキシゲナーゼ阻害剤の両方の二重作用を持つため、独特です(高濃度では) . 類似の化合物には以下のようなものがあります。
ZD-2138: シクロオキシゲナーゼを阻害しない選択的5-リポキシゲナーゼ阻害剤です.
MK-886: 5-リポキシゲナーゼ活性化タンパク質(FLAP)の阻害剤です.
AA-861: 別の選択的5-リポキシゲナーゼ阻害剤です.
これらの化合物と比較して、this compoundは、5-リポキシゲナーゼ経路とシクロオキシゲナーゼ経路の両方を阻害する能力を持つため、汎用性の高い強力な抗炎症剤です .
類似化合物との比較
BW B70C is unique due to its dual action as both a 5-lipoxygenase inhibitor and a cyclooxygenase inhibitor at higher concentrations . Similar compounds include:
ZD-2138: A selective 5-lipoxygenase inhibitor that does not inhibit cyclooxygenase.
MK-886: An inhibitor of 5-lipoxygenase activating protein (FLAP).
Compared to these compounds, this compound’s ability to inhibit both 5-lipoxygenase and cyclooxygenase pathways makes it a versatile and potent anti-inflammatory agent .
生物活性
BW B70C is a compound that has garnered attention for its biological activities, particularly in the context of cancer treatment and inflammation modulation. This article delves into the detailed biological activity of this compound, summarizing research findings, case studies, and relevant data.
Overview of this compound
This compound is recognized as a selective inhibitor of arachidonic acid 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes, which play a significant role in inflammatory responses and various pathological conditions, including cancer. The compound has been studied for its potential therapeutic effects against tumorigenesis and inflammation.
Research indicates that this compound inhibits the nitric oxide synthase (NOS) and lipoxygenase (LOX) pathways, which are crucial in mediating inflammatory responses associated with cancer progression. Specifically, it has been shown to block Notch-PI3K/Akt-induced tumorigenesis by dampening inflammatory signaling pathways that promote tumor growth. This inhibition is particularly significant as it does not adversely affect normal cells, suggesting a promising safety profile for therapeutic applications .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example:
- HEK-293 Cells : this compound showed an IC50 value of approximately 42.30 μM, indicating significant cytotoxicity at higher concentrations .
- Tumor Cell Lines : Studies have indicated that this compound can inhibit the growth and proliferative activities of several cancer cell lines, reinforcing its potential as an anti-cancer agent .
Table 1: Cytotoxicity Data of this compound
Cell Line | IC50 (μM) | Remarks |
---|---|---|
HEK-293 | 42.30 | Significant cytotoxicity observed |
Various Tumor Cells | Varies | Effective against multiple cancer types |
In Vivo Studies
In vivo experiments using animal models have provided further insights into the efficacy of this compound:
- Guinea Pig Models : this compound was effective in preventing bronchoconstriction and eosinophil accumulation in response to allergen exposure. Doses ranging from 10 to 50 mg/kg demonstrated dose-dependent inhibition of allergic responses .
- Drosophila Models : Genetic studies in Drosophila have shown that this compound can effectively block Notch-NOS-driven tumor formation, highlighting its potential role in targeting specific oncogenic pathways .
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Case Study on Tumorigenesis :
- Inflammation and Allergy :
特性
IUPAC Name |
1-[4-[3-(4-fluorophenoxy)phenyl]but-3-en-2-yl]-1-hydroxyurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-12(20(22)17(19)21)5-6-13-3-2-4-16(11-13)23-15-9-7-14(18)8-10-15/h2-12,22H,1H3,(H2,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIYNMRLUHHRMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1=CC(=CC=C1)OC2=CC=C(C=C2)F)N(C(=O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134470-38-5 | |
Record name | N-[3-[3-(4-Fluorophenoxy)phenyl]-1-methyl-2-propen-1-yl]-N-hydroxyurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134470-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。